3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3- and 5-positions: Methyl groups, enhancing steric bulk and hydrophobicity.
- 2-position: A phenyl ring, contributing π-π stacking interactions.
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes and receptors.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-14-18(21-8-9-24-10-12-26-13-11-24)25-20(22-15)16(2)19(23-25)17-6-4-3-5-7-17/h3-7,14,21H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQZZROGZDMVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3,5-dimethylpyrazole and 2-aminopyrimidine, under specific conditions.
Substitution reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Introduction of the morpholin-4-yl group: This step involves the reaction of the intermediate compound with morpholine, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Targeting Kinases :
-
Anti-inflammatory Properties :
- Research indicates that derivatives of pyrazolo-pyrimidines exhibit anti-inflammatory effects. The compound may modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound could have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer’s or Parkinson’s disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
Pharmacological Insights
-
Anticancer Activity :
- Case studies have shown that compounds similar to 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have reported significant inhibition of cell proliferation in breast and lung cancer models .
-
Antimicrobial Activity :
- Some derivatives have demonstrated antimicrobial properties against a range of pathogens, indicating potential use as antibacterial or antifungal agents. This aspect is crucial for addressing antibiotic resistance issues prevalent in modern medicine.
Case Studies
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis at Key Positions
Position 2: Aryl Groups
- Target Compound: Phenyl group (non-substituted).
- Analog 1 () : 3-(4-Fluorophenyl) in compounds 47–51 enhances electron-withdrawing effects, improving anti-mycobacterial activity .
- Analog 2 () : 4-Methoxyphenyl in N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine introduces methoxy groups, increasing polarity .
Position 7: Amine Substituents
- Target Compound : N-[2-(Morpholin-4-yl)ethyl] group.
- Analog 3 () : Pyridin-2-ylmethyl substituents in compounds 47–51 show varied anti-mycobacterial activity (64–90% yields) depending on pyridine modifications (e.g., methyl, methoxy) .
- Analog 4 () : N-[3-(4-Morpholinyl)propyl] in 3-(4-chlorophenyl)-2-methyl-5-(tert-butyl)-pyrazolo[1,5-a]pyrimidin-7-amine demonstrates the role of morpholine in enhancing solubility and metabolic stability .
Impact : The morpholine-ethylamine group in the target compound likely improves pharmacokinetic properties compared to pyridine-based analogs, as morpholine’s oxygen can engage in hydrogen bonding with biological targets .
Positions 3 and 5: Methyl Groups
- Target Compound : 3,5-Dimethyl substitution.
- Analog 5 () : 2,5-Dimethyl substitution in MPZP (CRF1 antagonist) highlights the importance of methyl groups in modulating receptor selectivity .
- Analog 6 () : 5-Methyl and 2-(trifluoromethyl) in 3-(4-chlorophenyl)-5-methyl-N-[3-morpholinylpropyl]pyrazolo[1,5-a]pyrimidin-7-amine show enhanced lipophilicity due to CF₃ .
Anti-Mycobacterial Activity
- Analog 7 () : 3,5-Diphenyl-N-(pyridin-2-ylmethyl) derivatives exhibit MIC values <1 µg/mL against M. tuberculosis, with fluorophenyl groups enhancing activity .
- Target Compound : Lacks electron-withdrawing groups (e.g., fluorine) at position 3, which may reduce anti-mycobacterial potency compared to fluorinated analogs .
Physicochemical Properties
*logP estimated using fragment-based methods.
Key Observations :
- The target compound’s morpholine group reduces logP compared to CF₃-containing analogs, suggesting better aqueous solubility.
- Methyl groups at 3/5 positions balance hydrophobicity for membrane penetration without excessive lipophilicity.
Biological Activity
3,5-Dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine group enhances solubility and bioavailability.
Molecular Formula
- C : 15
- H : 20
- N : 4
- Molecular Weight : 252.34 g/mol
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| 3a | 0.04 ± 0.01 | Yes | Yes |
| 4b | 0.04 ± 0.02 | Yes | Yes |
| Indomethacin | 9.17 | Yes | Yes |
The above table illustrates the potency of selected compounds compared to the standard drug indomethacin, highlighting their potential as anti-inflammatory agents .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes involved in disease pathways. Notably, it has shown promising results against human corticotropin-releasing factor receptors, which are implicated in stress-related disorders.
Structure-Activity Relationships (SAR)
The modification of substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly affects biological activity. For example:
- Electron-donating groups enhance COX-2 inhibition.
- Alkyl substitutions improve solubility and bioavailability.
Case Study 1: In Vivo Anti-inflammatory Assessment
In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation compared to control groups. The effective dose (ED50) was calculated to be lower than that of conventional NSAIDs .
Case Study 2: Anticancer Activity
Preliminary studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Basic: What synthetic strategies are recommended for 3,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization of substituents. Key steps include:
- Core formation : Condensation of 3-amino-1H-pyrazole with carbonyl compounds under acidic or alkaline conditions .
- Substituent introduction : Nucleophilic substitution or coupling reactions to attach the morpholin-4-yl ethyl and phenyl groups. Microwave-assisted synthesis or ultrasound irradiation can enhance reaction efficiency and yield .
- Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to improve intermediate solubility. Catalysts like triethylamine or copper acetate may accelerate reactions. Temperature control (reflux conditions) and inert atmospheres (argon) minimize side reactions .
Critical parameters : Monitor reaction progress via TLC or HPLC. Final purification often employs column chromatography or recrystallization .
Basic: How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3350–3300 cm⁻¹) .
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z ~420) and fragmentation patterns .
- HPLC : Purity >95% with retention time consistency under gradient elution (C18 column, acetonitrile/water mobile phase) .
Advanced: What methodologies resolve contradictions in reported biological activities of pyrazolo-pyrimidine analogs?
Answer: Discrepancies often arise from variations in assay conditions or cellular models. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO concentration ≤0.1%) .
- Dose-response curves : Establish IC₅₀ values across multiple replicates to assess potency variability .
- Off-target screening : Employ proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .
- Molecular docking : Compare binding modes in target proteins (e.g., CDK2 or EGFR) using software like AutoDock Vina to rationalize activity differences .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?
Answer:
- Substituent variation : Systematically modify the morpholin-4-yl ethyl group (e.g., replace with piperazine or cyclohexyl) to assess impact on solubility and target affinity .
- Bioisosteric replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance metabolic stability .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) using X-ray crystallography or mutagenesis studies .
- Data integration : Combine SAR with ADMET predictions (e.g., LogP, CYP450 inhibition) to prioritize analogs with balanced efficacy and safety .
Methodological: What in vitro/in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?
Answer:
- In vitro :
- In vivo :
- Rodent models : Administer via oral gavage or IV (dose: 10–50 mg/kg) and collect plasma for LC-MS/MS analysis of Cₘₐₓ, t₁/₂, and AUC .
- Tissue distribution : Quantify compound levels in target organs (e.g., liver, brain) post-sacrifice .
- PD biomarkers : Measure downstream effects (e.g., phosphorylated ERK for kinase inhibitors) in tumor xenografts .
Advanced: How can researchers mitigate synthetic challenges such as low yields or impurity formation?
Answer:
- Intermediate purification : Use flash chromatography after each step to remove byproducts .
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) during morpholine ring formation .
- Scale-up adjustments : Replace batch reactors with flow chemistry systems to maintain temperature control and mixing efficiency .
- Analytical rigor : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
